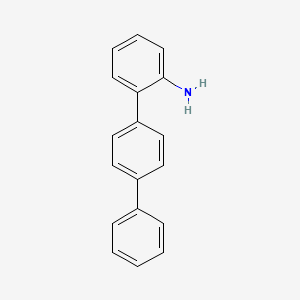

2-(4-Phenylphenyl)aniline

Descripción

Significance of the Biaryl Amine Motif in Advanced Chemical Systems

The biaryl amine motif is a privileged structural unit found in numerous natural products, pharmaceuticals, and advanced materials. bohrium.comnih.gov This structural feature is a cornerstone in the design of chiral ligands for asymmetric catalysis and is integral to the architecture of soft materials. bohrium.comnih.gov The unique steric and electronic properties conferred by the twisted biphenyl (B1667301) backbone influence the molecule's reactivity and its interactions with other chemical systems. researchgate.net

The significance of the biaryl amine motif extends to materials science, particularly in the field of organic electronics. Derivatives of biphenyl aniline (B41778) are utilized as intermediates in the synthesis of hole-transporting materials for Organic Light-Emitting Diodes (OLEDs). smolecule.cominnospk.com The ability to tune the electronic properties of these materials through chemical modification of the biaryl amine scaffold is a key area of research. innospk.com Furthermore, biaryl amine derivatives are investigated for their potential in other electronic applications, such as organic photovoltaics (OPVs) and perovskite solar cells, due to their favorable charge-transport characteristics. innospk.com The electrochemical behavior of aniline derivatives and their copolymers is also an active area of study, with applications in conducting polymers and electrochromic devices. ingentaconnect.comscispace.comtheseus.fi

Academic Scope and Research Trajectories for 2-(4-Phenylphenyl)aniline Investigations

Research centered on this compound and related biaryl amines is diverse, with a primary focus on synthetic methodologies and the development of functional materials. A significant trajectory involves the use of transition metal-catalyzed cross-coupling reactions to construct the core biaryl structure. nih.gov Techniques such as the Suzuki-Miyaura coupling are commonly employed to form the carbon-carbon bond between the two phenyl rings. researchgate.netrsc.orgbohrium.com

A key area of academic investigation is the regioselective functionalization of the biaryl amine scaffold. For instance, palladium-catalyzed C-H acylation reactions have been developed to introduce acyl groups onto biaryl-2-amines with high selectivity. acs.org This method allows for the synthesis of mono- and diacylated products, providing a pathway to more complex molecular architectures. acs.org Such transformations are considered efficient and atom-economical synthetic strategies. acs.org

The photophysical and electrochemical properties of compounds containing the biphenyl-aniline motif are also under intense investigation. acs.orgkyushu-u.ac.jp Studies explore how the structure of these molecules influences their absorption and emission of light, which is critical for their application in OLEDs and as fluorescent probes. smolecule.comacs.org Electrochemical studies, including cyclic voltammetry, are used to characterize the redox properties of these compounds, which is essential for understanding their behavior in electronic devices. kyushu-u.ac.jp The synthesis of various substituted phenyl anilines is pursued to create tailored materials for applications in catalysis and polymer science. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 76129-23-2 |

| Molecular Formula | C18H15N |

| Molecular Weight | 245.32 g/mol |

| IUPAC Name | [1,1'-Biphenyl]-2-amine, 4-phenyl- |

| Synonyms | 2-Amino-4-phenylbiphenyl |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2-Oxo-2-(4-phenylphenyl)acetic acid |

| 4-(4-methylphenylaminoisonitrosoacetyl)biphenyl |

| 4-(4-clorophenylaminoisonitrosoacetyl)biphenyl |

| N,N-bis[1-(4-phenylphenyl)-2-hydroxyimino-2-(4-chloroaniline)-1-ethylidene]-diethylenetriamine |

| N,N-bis[1-(4-phenylphenyl)-2-hydroxyimino-2-(4-chloroaniline)-1-ethylidene]- 1,3-propanediamine |

| N-(4-bromophenyl)-4-phenyl-N-(4-phenylphenyl)aniline |

| 2,4-Dimethyl-6-Phenylaniline |

| 2-Methyl-4,6-Diphenylaniline |

| 2-phenyl, 4-hydroxy aniline |

| 2-nitro diphenyl |

| 2-phenyl, phenyl hydroxylamine |

| 2-(2-Phenylethyl)aniline |

| Diphenylamine |

Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-phenylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N/c19-18-9-5-4-8-17(18)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCYDNMVXHWZSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Phenylphenyl Aniline and Its Structural Analogs

Transition Metal-Catalyzed Cross-Coupling Approaches

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the construction of complex molecules like 2-(4-phenylphenyl)aniline. Palladium and copper catalysts are particularly prominent in the formation of the key C-N and C-C bonds that define the structure of this compound and its analogs.

Palladium-Catalyzed C-N Bond Formation (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a highly effective method for forming C-N bonds, making it a suitable strategy for the final step in the synthesis of this compound. This reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine in the presence of a base. For the synthesis of the target molecule, this could involve the reaction of 2-halo-4-phenylbiphenyl with aniline (B41778) or the coupling of a 2-aminobiphenyl (B1664054) derivative with a phenylating agent.

The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of palladium precursor, ligand, and base. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle. These ligands stabilize the palladium center and promote the crucial reductive elimination step that forms the desired C-N bond. The reaction is valued for its functional group tolerance and broad substrate scope, allowing for the synthesis of a wide array of complex amine-containing molecules.

Table 1: Representative Conditions for Buchwald-Hartwig Amination

| Parameter | Typical Conditions |

|---|---|

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Buchwald or Hartwig ligands (e.g., XPhos, SPhos) |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane |

| Temperature | 80-120 °C |

Suzuki-Miyaura Coupling Strategies for Biaryl Synthesis

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, particularly for the synthesis of biaryl compounds, which form the backbone of this compound. This palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid or ester) with an aryl or vinyl halide or triflate.

To synthesize the this compound scaffold, a sequential Suzuki-Miyaura coupling strategy can be employed. For instance, a dihalobenzene derivative can first be coupled with a phenylboronic acid, followed by a second coupling with a boronic acid derivative of aniline. Alternatively, a pre-formed aminobiphenyl boronic acid can be coupled with a suitable aryl halide. The versatility of the Suzuki-Miyaura coupling allows for the introduction of various substituents on the aromatic rings, making it a powerful tool for creating a library of structural analogs. The reaction is known for its mild conditions, high yields, and tolerance of a wide range of functional groups.

Table 2: Typical Suzuki-Miyaura Coupling Reaction Components

| Component | Example |

|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |

| Aryl Halide | 2-Bromoaniline (B46623), 1-Bromo-2-iodobenzene |

| Boronic Acid/Ester | Phenylboronic acid, 4-Biphenylboronic acid |

| Base | K₂CO₃, CsF, K₃PO₄ |

| Solvent | Toluene/Water, Dioxane, DMF |

Copper-Mediated Amination Protocols (e.g., Chan-Lam Coupling)

Copper-mediated C-N bond formation offers a valuable alternative to palladium-catalyzed methods. The Chan-Lam coupling, in particular, is a useful tool for the synthesis of aryl amines. This reaction involves the coupling of an amine with a boronic acid in the presence of a copper catalyst and an oxidant, often under aerobic conditions.

For the synthesis of this compound, the Chan-Lam coupling could be envisioned as the reaction between 2-(4-phenylphenyl)boronic acid and aniline, or a similar variation. This approach is attractive due to the lower cost and toxicity of copper compared to palladium. The reaction can often be carried out under mild conditions, sometimes even at room temperature. The development of various ligands for the copper catalyst has expanded the scope and efficiency of this transformation.

Table 3: Key Parameters for Chan-Lam Coupling

| Parameter | Common Choices |

|---|---|

| Copper Source | Cu(OAc)₂, CuO |

| Amine | Primary and secondary aliphatic and aromatic amines |

| Boronic Acid | Aryl and heteroaryl boronic acids |

| Base/Additive | Pyridine (B92270), Et₃N |

| Solvent | CH₂Cl₂, THF |

| Atmosphere | Air (Oxygen) |

Metal-Free and Organocatalytic Synthetic Routes

While transition metal catalysis dominates the synthesis of biaryl amines, metal-free and organocatalytic methods are gaining increasing attention due to their potential for improved sustainability and cost-effectiveness. These approaches avoid the use of precious or toxic metals, offering alternative synthetic pathways.

Aryne Chemistry and Cascade Amination Reactions

Arynes are highly reactive intermediates that can be trapped by various nucleophiles, including amines, to form new C-N bonds. The generation of an aryne from a suitably substituted aryl precursor, such as an aryl halide or triflate, in the presence of an amine can lead to the formation of an aminobiphenyl structure.

Cascade reactions involving arynes can provide rapid access to complex molecular architectures. For the synthesis of this compound, a cascade amination sequence could potentially be designed. This might involve the reaction of a benzyne (B1209423) precursor with an aniline derivative, followed by a subsequent arylation step. The regioselectivity of aryne reactions can sometimes be a challenge, but modern methods have been developed to control the outcome of these transformations.

Smiles-Truce Rearrangements in Biaryl Amine Synthesis

The Smiles-Truce rearrangement is a classic organic reaction that involves the intramolecular nucleophilic aromatic substitution of a diaryl ether, sulfide, or sulfone to form a biaryl amine or related compound. This rearrangement is typically base-catalyzed and proceeds through a spirocyclic Meisenheimer complex intermediate.

In the context of synthesizing this compound analogs, a Smiles-Truce rearrangement could be employed by designing a precursor containing the necessary structural elements. For example, a suitably substituted diaryl ether could be synthesized and then subjected to rearrangement conditions to form the desired C-N linkage and biaryl structure. While perhaps less direct than cross-coupling methods for this specific target, the Smiles-Truce rearrangement remains a powerful tool in the synthetic chemist's arsenal (B13267) for constructing certain classes of biaryl amines.

Diazotization and Radical Coupling Mechanisms

The synthesis of this compound and its structural analogs can be approached through classical aryl-aryl bond-forming reactions, such as the Gomberg-Bachmann reaction, which proceeds via a diazotization and radical coupling mechanism. chemeurope.comdrugfuture.com This method involves the diazotization of an aromatic amine to form a diazonium salt. mycollegevcampus.com In the presence of a base, this salt can then react with another aromatic compound to form a biaryl product through an intermediate aryl radical. wikiwand.com For example, the preparation of p-bromobiphenyl can be achieved by reacting 4-bromoaniline (B143363) with benzene (B151609). wikipedia.org

The general reaction offers a broad scope for both the diazonium and the arene components. wikipedia.org However, a significant drawback of the original Gomberg-Bachmann procedure is that it often results in low yields, typically less than 40%, due to the numerous side reactions associated with highly reactive diazonium salts. chemeurope.comwikipedia.org To address this limitation, several modifications have been developed. One improved method involves the use of diazonium tetrafluoroborates in an arene solvent with a phase-transfer catalyst. wikipedia.org Another approach utilizes 1-aryl-3,3-dialkyltriazenes. wikipedia.org

An intramolecular variant of this reaction, the Pschorr cyclization, generally provides better yields and is used for synthesizing carbazoles and other fused ring systems. chemeurope.comwikiwand.com The Sandmeyer reaction is another related process where diazonium salts are used to introduce a variety of substituents onto an aromatic ring. mycollegevcampus.com

The mechanism for these coupling reactions involves the initial formation of the aryldiazonium salt, followed by its decomposition to an aryl radical, which then attacks the aromatic substrate. This process is particularly useful for creating carbon-carbon bonds between two aromatic rings. The synthesis of azo dyes also utilizes diazotization and coupling reactions, where the diazonium salt is coupled with an electron-rich aromatic compound like 2-Naphthol. globalresearchonline.net

Regioselective Synthesis and Isomer Control

Controlling the substitution pattern on the biphenyl (B1667301) scaffold is crucial for the synthesis of specific isomers like this compound. Regioselectivity determines the final arrangement of functional groups, and various strategies have been developed to direct substitution to the desired ortho-, meta-, or para- positions. researchgate.net

The inherent directing effects of substituents on an aromatic ring play a pivotal role in determining the position of subsequent electrophilic aromatic substitution (EAS) reactions. The phenyl group itself is known to be a weak activator and directs incoming electrophiles to the ortho and para positions. chemistrysteps.com This is because the carbocation intermediate formed during the reaction is stabilized by resonance that extends over both rings. chemistrysteps.com The para position is often favored, especially with bulky electrophiles, due to reduced steric hindrance compared to the ortho position. chemistrysteps.comresearchgate.net

Activating groups, which donate electron density, generally direct substitution to the ortho and para positions, while deactivating groups, which withdraw electron density, direct to the meta position. chemistrysteps.commasterorganicchemistry.com This principle is fundamental in multistep syntheses to install substituents in the correct relative positions.

For the targeted synthesis of specific isomers, cross-coupling reactions are invaluable. Reactions such as the Suzuki-Miyaura, Negishi, and Hiyama couplings allow for the precise formation of a C-C bond between two pre-functionalized aryl rings. nih.gov For example, the Suzuki-Miyaura coupling of an aryl boronic acid with an aryl halide, catalyzed by a palladium complex, is a powerful tool for constructing biphenyls with defined regiochemistry. nih.gov

| Reaction Name | Coupling Partners | Typical Catalyst | Key Advantages |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl Boronic Acid + Aryl Halide/Triflate | Palladium complexes | Mild conditions, high functional group tolerance, commercial availability of reagents |

| Negishi Coupling | Aryl Zinc Reagent + Aryl Halide/Triflate | Palladium or Nickel complexes | High reactivity of organozinc reagent, good for challenging couplings |

| Hiyama Coupling | Aryl Silane + Aryl Halide/Triflate | Palladium complexes | Low toxicity of organosilane, stability of reagents |

| Ullmann Reaction | Aryl Halide + Aryl Halide | Copper | Classical method, useful for symmetrical biphenyls |

In transition metal-catalyzed cross-coupling reactions, the choice of ligand and metal center is critical for achieving high regioselectivity and catalytic efficiency. chemrxiv.orgchemrxiv.org The ligand's steric and electronic properties can dramatically influence the outcome of the reaction, including the rate of oxidative addition, transmetalation, and reductive elimination steps in the catalytic cycle. semanticscholar.orgyoutube.com

Bulky, electron-rich phosphine ligands, such as the Buchwald-type dialkylbiarylphosphines (e.g., SPhos), are widely used in palladium-catalyzed reactions. nih.govnih.gov These ligands promote the formation of the active monoligated palladium(0) species and can facilitate the coupling of sterically hindered or less reactive substrates. nih.gov N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands, particularly for nickel-catalyzed reactions, due to their strong sigma-donating ability which forms stable metal complexes. nih.gov

The choice of metal can also alter selectivity. While palladium is the most common catalyst, nickel-based systems are often more effective for coupling less reactive electrophiles like aryl chlorides or sulfamates. nih.gov Nickel catalysts can more readily undergo oxidative addition and can operate through different mechanistic pathways, including single-electron transfer processes. youtube.com The development of new catalyst systems continues to be an active area of research, with a focus on improving catalyst loadings, expanding substrate scope, and enhancing functional group tolerance. nih.govrsc.org

| Ligand Class | Example Ligand | Metal | Application/Advantage |

|---|---|---|---|

| Buchwald-type Phosphines | SPhos, XPhos | Palladium | Coupling of challenging substrates, high catalytic activity |

| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Nickel, Palladium | High stability, effective for aryl chlorides and Buchwald-Hartwig aminations |

| Josiphos-type Ligands | Various | Palladium | Used in asymmetric synthesis for chiral biphenyls |

| Phosphoramidites | Various | Palladium, Rhodium | Modular and tunable for asymmetric catalysis |

Green Chemistry Principles and Sustainable Synthesis

The application of green chemistry principles to the synthesis of this compound and related compounds aims to reduce the environmental impact of chemical processes. This includes the use of safer solvents, minimizing waste, and developing more energy-efficient reaction pathways.

Deep eutectic solvents (DESs) are emerging as environmentally benign alternatives to traditional volatile organic solvents. mdpi.commdpi.com DESs are mixtures of hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs), which form a eutectic with a melting point lower than the individual components. nih.gov They possess desirable properties such as low volatility, high thermal stability, and are often biodegradable and non-toxic. mdpi.com

DESs can serve as both the reaction medium and catalyst in organic synthesis, including the synthesis of amines. mdpi.com Their unique hydrogen-bonding network can facilitate reactions like reductive amination and multicomponent transformations, often leading to higher yields and simplified product isolation. mdpi.com

Furthermore, DESs are compatible with biocatalysts, enabling their use in chemoenzymatic cascades. nih.gov These one-pot processes combine chemical and enzymatic steps to build molecular complexity efficiently. For instance, a lipase (B570770) could perform a selective transformation in a DES, followed by a metal-catalyzed cross-coupling reaction in the same pot. nih.gov This approach has been successfully applied to the synthesis of various valuable compounds and offers a promising route for the sustainable production of biphenylamines. nih.govyoutube.com

The synthesis of aromatic compounds often involves dehydrogenation—the removal of hydrogen—to create double bonds and form the aromatic ring. acs.org Traditional methods frequently rely on stoichiometric, and often heavy-metal-based, oxidants that generate significant chemical waste.

Modern, greener alternatives focus on catalytic dehydrogenation. Aerobic dehydrogenation, using molecular oxygen as the terminal oxidant, is one such strategy. researchgate.net Even more advanced are acceptorless dehydrogenation (AD) systems, which release hydrogen gas as the only byproduct. This approach is highly atom-economical and sustainable. researchgate.net

Catalysts for these reactions are often based on transition metals like palladium, ruthenium, or iridium. For example, supported palladium nanoparticles have been shown to be effective for the dehydrogenative aromatization of cyclohexanone (B45756) derivatives to form anilines and phenols. researchgate.netacs.org The development of these non-aerobic systems is a key step toward cleaner and more efficient synthesis of aromatic compounds, including the precursors for this compound. nih.gov

Atom Economy and Waste Minimization in this compound Production

The production of this compound, like any chemical synthesis, is ideally designed to be efficient, cost-effective, and environmentally benign. Central to achieving these goals are the green chemistry principles of atom economy and waste minimization. Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comprimescholars.com High atom economy indicates that most of the atoms from the starting materials are utilized in forming the target molecule, thereby reducing the generation of byproducts and waste. jocpr.comwordpress.com

Traditional synthetic routes to biphenyl amines often involved multi-step processes with low atom economy, relying on stoichiometric reagents that generate significant amounts of waste. For instance, classical methods for creating biphenyl structures sometimes employed reactions that produced large volumes of inorganic salts or other byproducts that require disposal. rsc.org Modern synthetic strategies, however, increasingly focus on catalytic and more direct coupling reactions to improve both yield and atom economy.

Comparative Analysis of Synthetic Routes

Several synthetic methodologies can be envisaged for the production of this compound, each with distinct implications for atom economy and waste generation. The most prominent and industrially relevant methods include variations of cross-coupling reactions, such as the Suzuki-Miyaura coupling, and amination reactions.

A plausible and widely used approach for synthesizing substituted biphenyls is the Suzuki-Miyaura coupling reaction. chemicalbook.com This method typically involves the palladium-catalyzed reaction of an aryl halide with an arylboronic acid. chemicalbook.com For the synthesis of this compound, this could involve coupling 2-bromoaniline with 4-phenylphenylboronic acid or, alternatively, coupling 2-aminophenylboronic acid with 4-bromobiphenyl.

The primary advantage of such cross-coupling reactions is their high selectivity and functional group tolerance. However, the atom economy is inherently limited by the formation of stoichiometric inorganic salts as byproducts. For example, in a typical Suzuki-Miyaura coupling using a base like potassium carbonate (K₂CO₃), the boron moiety and the halide from the starting materials, along with the base, are converted into waste products. chemicalbook.com

Another potential route is the direct C-H arylation, which would ideally couple aniline with a phenylbenzene derivative. While conceptually very atom-economical (the only byproduct being H₂), these reactions are often challenging, requiring specific directing groups and harsh reaction conditions, which can lead to other waste streams from side reactions and catalyst degradation.

A greener alternative that has been explored for the synthesis of aminobiphenyls is mechanosynthesis. murraystate.edu This solvent-free method uses mechanical energy, such as ball milling, to drive chemical reactions. murraystate.edu This approach can lead to higher yields, shorter reaction times, and a significant reduction in solvent waste compared to traditional solution-phase synthesis. murraystate.edu

Data-Driven Comparison of Synthetic Efficiencies

To illustrate the differences in atom economy, a theoretical comparison of potential synthetic routes to this compound is presented below. The calculation for percent atom economy is:

(% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100)

| Synthetic Route | Reactant 1 | Reactant 2 | Base/Reagent | Desired Product | Byproducts | Theoretical % Atom Economy |

| Suzuki-Miyaura Coupling | 2-Bromoaniline | 4-Phenylphenylboronic acid | K₂CO₃ | This compound | KBr, B(OH)₃, CO₂ | ~45% |

| Buchwald-Hartwig Amination | 4-Bromobiphenyl | Aniline | NaOt-Bu | This compound | NaBr, HOt-Bu | ~55% |

| Direct C-H Arylation (Idealized) | Phenylbenzene | Aniline | Oxidant | This compound | Reduced Oxidant, H₂O | Potentially >80% |

| Mechanosynthesis (Catalytic) | 2-Aminobiphenyl | Phenyl Grignard | Catalyst | This compound | MgX₂ | Variable, potentially >70% |

Note: The atom economy calculations are estimations and can vary based on the specific reagents, catalysts, and stoichiometry used.

Strategies for Waste Minimization

Beyond maximizing atom economy, several other strategies are crucial for minimizing waste in the production of this compound:

Catalyst Selection and Recycling: The use of highly active and selective catalysts, such as modern palladium complexes for cross-coupling reactions, minimizes the formation of side products. murraystate.edu Developing methods for the efficient recovery and reuse of these often expensive and toxic heavy metal catalysts is a key area of green chemistry research.

Solvent Choice and Reduction: Traditional organic solvents contribute significantly to the environmental impact of chemical processes. murraystate.edu The use of greener solvents, such as water or super-critical fluids, or the adoption of solvent-free reaction conditions like mechanosynthesis, can drastically reduce waste. murraystate.edu In Suzuki-Miyaura reactions, the use of aqueous media is often possible. chemicalbook.com

Process Intensification: Continuous flow reactors and other process intensification technologies can offer better control over reaction parameters, leading to higher yields and selectivity, and thus less waste. They can also facilitate easier separation and purification of the product.

Advanced Spectroscopic and Computational Methodologies for Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of "2-(4-Phenylphenyl)aniline" in solution and the solid state. It probes the local chemical environment of magnetically active nuclei, such as ¹H and ¹³C, offering precise information on molecular structure and conformation.

The conformational flexibility of "this compound", particularly the rotational freedom around the C-C and C-N single bonds, can be investigated using multidimensional NMR techniques. These experiments help to establish through-bond and through-space correlations between nuclei, providing the necessary constraints for conformational analysis. doi.orgnih.gov The combination of NMR data with computational modeling allows for the refinement of solution-state structures. doi.org

Key multidimensional NMR experiments applicable to "this compound" include:

Correlation Spectroscopy (COSY): Identifies scalar couplings between protons, revealing the connectivity of the proton spin systems within the aniline (B41778) and phenyl rings.

Nuclear Overhauser Effect Spectroscopy (NOESY): Detects through-space interactions between protons that are in close proximity (typically <5 Å). This is crucial for determining the relative orientation of the phenyl rings and the conformation around the C-N bond.

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded ¹H and ¹³C nuclei, aiding in the unambiguous assignment of the carbon skeleton.

Heteronuclear Multiple Bond Correlation (HMBC): Establishes long-range correlations (typically 2-3 bonds) between ¹H and ¹³C nuclei, which is vital for confirming the connectivity between the different aromatic rings.

Table 1: Application of Multidimensional NMR Techniques for Conformational Analysis of this compound

| Technique | Information Gained | Relevance to this compound Structure |

|---|---|---|

| COSY | ¹H-¹H scalar coupling | Confirms proton connectivity within each aromatic ring. |

| NOESY | ¹H-¹H through-space proximity | Determines the dihedral angles between the planes of the aromatic rings. |

| HSQC | Direct ¹H-¹³C correlation | Assigns specific protons to their directly attached carbon atoms. |

| HMBC | Long-range ¹H-¹³C correlation | Confirms the C-C linkage between the biphenyl (B1667301) system and the aniline ring. |

Solid-state NMR (ssNMR) is an indispensable tool for characterizing the structure of materials in their solid form, including different crystalline polymorphs. researchgate.net Since molecules in a crystal have restricted motion, ssNMR spectra can provide information that is complementary to solution-state NMR and X-ray diffraction. For "this compound", ssNMR can distinguish between different polymorphs by detecting subtle variations in chemical shifts that arise from differences in molecular packing and intermolecular interactions in the crystal lattice. researchgate.netdur.ac.uk Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions, resulting in higher resolution spectra. Quantitative ssNMR analysis can also be used to determine the ratios of different polymorphs in a mixture.

High-Resolution Mass Spectrometry (HRMS) for Mechanistic and Derivatization Studies

High-Resolution Mass Spectrometry (HRMS) provides exceptionally accurate mass measurements, allowing for the determination of elemental compositions and the study of chemical reactions. For "this compound", HRMS is critical for confirming its molecular formula by providing an exact mass with high precision.

In mechanistic studies, HRMS can be used to identify intermediates and products in complex reactions. researchgate.netresearchgate.net For instance, in the synthesis of derivatives, HRMS can confirm the successful modification of the parent molecule.

Derivatization of the primary amine group in "this compound" can be performed to enhance its detectability in analytical methods like HPLC. researchgate.netnih.gov HRMS plays a key role in confirming the structure of these derivatives. For example, derivatization with reagents containing a specific tag allows for highly selective and sensitive quantification. nih.gov The resulting derivatives can be analyzed by techniques such as UHPLC-HRMS/MS, where the high-resolution capability allows for the identification of characteristic fragment ions, providing structural confirmation and aiding in mechanistic elucidation. nih.gov

Table 2: Hypothetical HRMS Fragmentation of this compound

| m/z (Calculated) | Ion Formula | Description |

|---|---|---|

| 246.1283 | [C₁₈H₁₆N]⁺ | Protonated molecular ion [M+H]⁺ |

| 229.0966 | [C₁₈H₁₃]⁺ | Loss of ammonia (B1221849) (NH₃) |

| 152.0626 | [C₁₂H₈]⁺ | Biphenyl radical cation fragment |

X-ray Crystallography for Molecular and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com It provides unequivocal information about bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction (SCXRD) analysis of a suitable single crystal of "this compound" would yield a detailed molecular structure. This technique can precisely determine the torsion angles between the aromatic rings and characterize the intermolecular interactions, such as hydrogen bonding involving the amine group, that dictate the crystal packing. researchgate.netnih.gov

Table 3: Representative Crystallographic Data for a Phenylaniline Derivative (2-Methoxy-5-phenylaniline)

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.9900(2) |

| b (Å) | 20.4873(6) |

| c (Å) | 26.3727(8) |

| Volume (ų) | 3233.9(2) |

Data obtained at 293(2) K. Source: core.ac.uk

Powder X-ray Diffraction (PXRD) is a powerful technique for the analysis of polycrystalline or microcrystalline samples. researchgate.net Unlike SCXRD, which requires a single, high-quality crystal, PXRD can be performed on bulk powder samples. It is primarily used for phase identification by comparing the experimental diffraction pattern to a database of known patterns. researchgate.net For "this compound", PXRD would be used to assess the phase purity of a synthesized batch, identify different polymorphs, and monitor phase transitions under varying conditions. While PXRD does not provide the atomic-level detail of SCXRD, techniques like Rietveld refinement can be used to refine crystal structure information from high-quality powder data. researchgate.netaps.org

Theoretical Chemistry and Computational Modeling

Theoretical and computational chemistry offer powerful tools to investigate the properties of this compound at an atomic and electronic level. These methods provide insights that complement experimental data and help in understanding the molecule's structure, reactivity, and dynamic behavior.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can elucidate the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. These electronic parameters are crucial in predicting the molecule's reactivity and its potential applications in materials science.

Studies on similar π-conjugated aniline-based oligomers have demonstrated that DFT, particularly using functionals like B3LYP with a 6-31G(d) basis set, can successfully predict trends in their electronic properties physchemres.orgresearchgate.net. For this compound, the nitrogen atom of the aniline group acts as an electron donor, while the biphenyl moiety can act as a π-acceptor. This donor-acceptor characteristic influences the intramolecular charge transfer, which can be quantified by DFT calculations.

The HOMO-LUMO energy gap is a key parameter in determining the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests higher reactivity. In substituted triphenylamines, the introduction of electron-withdrawing groups has been shown to lower the LUMO level and narrow the band gap nih.gov. Similarly, for this compound, the phenyl substituent on the second phenyl ring is expected to influence the electronic properties. DFT calculations can predict these changes in the HOMO-LUMO gap, providing insights into its potential as a material for organic electronics.

Furthermore, DFT can be used to calculate various electronic and charge descriptors that are instrumental in understanding the interactions of the molecule carta-evidence.org. The calculated bond lengths and angles from DFT studies on related aniline derivatives have shown good agreement with experimental data nih.gov.

Table 1: Predicted Electronic Properties of Aniline Derivatives from DFT Studies

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method |

| Aniline | -5.21 | -0.15 | 5.06 | B3LYP/6-31G(d) |

| Diphenylamine | -5.08 | -0.23 | 4.85 | B3LYP/6-31G(d) |

Note: The data in this table is illustrative and based on typical values for related compounds. Specific values for this compound would require dedicated DFT calculations.

Ab Initio Methods for Quantum Mechanical Analysis

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous approach to studying the molecular structure and properties of compounds like this compound.

Ab initio calculations have been extensively used to study the structure of aniline and its derivatives researchgate.net. For aniline, the nonplanar geometry of the NH2 group with respect to the benzene (B151609) ring is a key structural feature. Ab initio calculations can accurately predict this out-of-plane angle and the barrier to inversion researchgate.net. For this compound, ab initio methods could be employed to determine the preferred conformation of the aniline moiety and the dihedral angles between the phenyl rings.

Furthermore, ab initio calculations are valuable for predicting properties such as pKa values of aniline derivatives pnu.ac.irorkg.org. By calculating the Gibbs free energy of the protonated and deprotonated forms, the acidity constant can be estimated. This information is crucial for understanding the chemical behavior of this compound in different environments. Studies have shown that ab initio calculations can serve as robust techniques for estimating these properties orkg.org.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape and understanding its dynamic behavior over time.

MD simulations, often in conjunction with a suitable force field, can map the potential energy surface as a function of the key dihedral angles. This allows for the identification of the most stable conformations and the energy barriers between them. Computational studies on substituted biphenyls have shown that the conformational mobility and the height of the rotational barriers are highly dependent on the nature and position of the substituents nih.govrsc.org. For this compound, MD simulations would reveal the preferred orientation of the phenyl rings and the aniline group, providing a dynamic picture of its structure.

Table 2: Torsional Barriers for Rotation in Substituted Biphenyls

| Compound | Rotational Barrier (kcal/mol) | Method |

| Biphenyl | ~1.4 - 2.0 | Experimental & Computational |

| 2,2'-Dimethylbiphenyl | ~18 | Experimental |

Note: This table provides examples of rotational barriers in related biphenyl compounds to illustrate the principles of conformational analysis. The specific conformational landscape of this compound would be the subject of dedicated MD simulations.

Chemical Reactivity and Derivatization Studies of 2 4 Phenylphenyl Aniline

Electrophilic Aromatic Substitution Reactions on the Biphenyl-Aniline Framework

The reactivity of 2-(4-Phenylphenyl)aniline in electrophilic aromatic substitution (EAS) is largely governed by the powerful activating and ortho-, para-directing nature of the primary amino (-NH₂) group. This group significantly increases the electron density of the aniline (B41778) ring, making it highly susceptible to attack by electrophiles.

Halogenation and Nitration Studies

Halogenation: The high reactivity of the aniline ring often makes controlled monohalogenation challenging, with reactions typically leading to multiple substitutions. For instance, bromination of anilines with bromine water can result in the formation of polybrominated products. To achieve selective monohalogenation on the activated aniline ring of this compound, it is often necessary to first protect the amino group. This is commonly done by converting the amine to an amide, such as an acetanilide, which moderates the activating effect and allows for more controlled substitution.

Nitration: Direct nitration of anilines using a mixture of nitric acid and sulfuric acid can be complex. The strongly acidic conditions can protonate the basic amino group to form an anilinium ion (-NH₃⁺). This ion is a strongly deactivating, meta-directing group, which can lead to the formation of meta-substituted products or undesirable oxidation byproducts. frontiersin.org Studies on biphenyl (B1667301) derivatives have shown that regioselectivity is influenced by the electronic effects of substituents. semanticscholar.org For this compound, careful control of reaction conditions or protection of the amino group is crucial to selectively achieve nitration on the desired aromatic ring and position. nih.govresearchgate.netnih.gov

Table 1: Representative Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents and Conditions | Major Product(s) | Key Observations |

|---|---|---|---|

| Halogenation (Protected) | 1. Acetic anhydride (B1165640) 2. Br₂, Acetic acid 3. H₃O⁺, heat | Predominantly ortho- and para-bromo derivatives on the aniline ring. | Protection of the -NH₂ group as an acetamide (B32628) is necessary to prevent polysubstitution and oxidation. |

| Nitration (Protected) | 1. Acetic anhydride 2. HNO₃, H₂SO₄, low temp. 3. H₃O⁺, heat | Predominantly para-nitro derivative on the aniline ring. | Protection prevents the formation of the deactivating anilinium ion and directs substitution to the para position. |

| Nitration (Direct) | HNO₃, H₂SO₄ | Mixture of ortho-, meta-, and para-nitro isomers and oxidation products. | Formation of the anilinium ion leads to meta-directing effects and significant byproduct formation. frontiersin.org |

Functionalization via Friedel-Crafts Reactions

Friedel-Crafts reactions, both alkylation and acylation, are fundamental methods for attaching substituents to aromatic rings. wikipedia.orgstudymind.co.uk However, these reactions typically fail with anilines, including this compound. The primary amino group is a Lewis base, which reacts with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. quora.comstackexchange.comyoutube.com This acid-base reaction forms a complex that places a positive charge on the nitrogen atom, strongly deactivating the aromatic ring towards further electrophilic attack. quora.comquora.com

To overcome this limitation, the amino group must be protected, typically by converting it into an amide (e.g., acetanilide). The resulting amide is less basic and its activating effect is attenuated, allowing the Friedel-Crafts reaction to proceed. After the desired alkyl or acyl group has been introduced, the protecting group can be removed by hydrolysis to regenerate the amine. This strategy allows for the synthesis of ketoaniline derivatives, which are valuable synthetic intermediates. googleapis.com

N-Functionalization and Amide/Sulfonamide Formation

The primary amine moiety of this compound is a key site for derivatization, allowing for the introduction of a wide range of functional groups directly onto the nitrogen atom.

Acylation and Sulfonylation of the Primary Amine Moiety

Acylation: The primary amine of this compound readily undergoes N-acylation when treated with acylating agents such as acyl chlorides or acid anhydrides. This reaction, often carried out in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, yields stable N-aryl amides. researchgate.netarkat-usa.org This transformation is not only a method for protecting the amine group but also for synthesizing compounds with potential biological activity. nih.gov

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base affords the corresponding sulfonamides. ekb.eg The synthesis of sulfonamides is a cornerstone of medicinal chemistry, and this reaction provides a direct route to incorporating the sulfonamide functional group. nih.govcbijournal.comucl.ac.uk Various bases and solvent systems can be employed to optimize the yield of the sulfonylation reaction. ekb.eg

Table 2: N-Functionalization via Acylation and Sulfonylation

| Reaction Type | Reagent | Base/Conditions | Product Type |

|---|---|---|---|

| N-Acylation | Acetyl Chloride (CH₃COCl) | Pyridine, 0°C to RT | N-(2-(4-phenylphenyl))acetamide |

| N-Acylation | Acetic Anhydride ((CH₃CO)₂O) | Catalytic acid or base | N-(2-(4-phenylphenyl))acetamide |

| N-Sulfonylation | Benzenesulfonyl Chloride (C₆H₅SO₂Cl) | Pyridine or NaOH, RT | N-(2-(4-phenylphenyl))benzenesulfonamide |

| N-Sulfonylation | p-Toluenesulfonyl Chloride (TsCl) | Triethylamine (TEA), DCM | N-(2-(4-phenylphenyl))-4-methylbenzenesulfonamide |

Alkylation and Arylation of the Amine Nitrogen for Tertiary Amine Derivatives

N-Alkylation: Introducing alkyl groups onto the amine nitrogen can be achieved through reaction with alkyl halides. However, this method can sometimes lead to mixtures of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts. More controlled methods, such as reductive amination or the use of specific catalytic systems like copper- and magnesium silicate-based catalysts for reactions with alcohols, can provide better selectivity for the desired tertiary amine. researchgate.netgoogle.com

N-Arylation: The synthesis of tertiary amines where a third aryl group is attached to the nitrogen is efficiently accomplished using modern cross-coupling methodologies. The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction that couples amines with aryl halides or triflates. wikipedia.orglibretexts.org This reaction has a broad substrate scope and high functional group tolerance, making it a versatile tool for synthesizing complex triarylamines from this compound. The choice of palladium precatalyst and phosphine (B1218219) ligand is critical for achieving high yields, especially with sterically hindered substrates. nih.govacs.orgacs.org

Table 3: Synthesis of Tertiary Amine Derivatives

| Reaction Type | Reagents | Catalyst System | Product Type |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Base (e.g., K₂CO₃) | N,N-dialkyl-2-(4-phenylphenyl)aniline |

| N-Arylation (Buchwald-Hartwig) | Aryl Bromide (Ar-Br) | Pd(OAc)₂, Phosphine Ligand, Base (e.g., NaOtBu) | N-aryl-N-alkyl-2-(4-phenylphenyl)aniline or Triarylamine |

Metal Complexation and Ligand Design

The structure of this compound makes it an interesting candidate for use as a ligand in coordination chemistry. The nitrogen atom of the primary amine possesses a lone pair of electrons that can be donated to a metal center, allowing it to act as a monodentate ligand. The aromatic rings of the biphenyl system can also participate in η⁶-arene coordination with certain metals. chemrxiv.org

Derivatives of 2-aminobiphenyl (B1664054) are known to form palladacycles, which are highly effective catalysts in cross-coupling reactions. wikipedia.org The ability of the aniline nitrogen and the ortho-carbon of the adjacent phenyl ring to form a stable five-membered chelate ring with a metal like palladium is a key feature of these systems. While this compound itself has the phenyl group at the para-position of the second ring, its structural motif is relevant to the design of more complex, bulky ligands. Such ligands can be used to create specific coordination environments around a metal, influencing the catalytic activity, stability, and solubility of the resulting metal complexes. nih.govuea.ac.uk The synthesis of metal complexes with aniline-based ligands is an active area of research for applications in catalysis and materials science. sbmu.ac.irresearchgate.net

Coordination Chemistry of Aniline-Based Ligands with Transition Metals

The coordination chemistry of aniline and its derivatives is primarily centered on the Lewis basicity of the nitrogen atom's lone pair of electrons, which can form a coordinate covalent bond with a Lewis acidic transition metal center. tcd.ieyoutube.com In a molecule such as this compound, the amino group (-NH2) serves as the primary coordination site. Ligands that bind to a metal ion through a single donor atom are classified as monodentate. lumenlearning.com The coordination sphere of a resulting complex consists of the central metal ion and its attached ligands. libretexts.org The number of donor atoms bonded to the central metal is known as the coordination number. libretexts.org

Transition metal complexes involving aniline-based ligands can adopt various geometries, largely dependent on the metal's coordination number and electronic configuration. For instance, complexes with a coordination number of four may exhibit tetrahedral or square planar geometries, while a coordination number of six typically results in an octahedral arrangement. lumenlearning.comuniba.sk

The reactivity of the aniline moiety can be further exploited in metal-mediated reactions. For example, transition metal complexes can promote the fusion of aniline derivatives onto other coordinated ligands. In certain reactions, a coordinated aniline molecule can undergo oxidative fusion at the ortho-carbon of a pendant phenyl ring of another ligand already present in the coordination sphere. ias.ac.in This process can lead to the formation of more complex, extended ligand systems directly on the metal template. ias.ac.in The specific pathway of such reactions, including whether amination occurs at the ortho- or para-position of a target ring, can be influenced by the lability of the starting metal complex. ias.ac.in

Synthesis and Characterization of Bidentate and Multidentate Ligands Incorporating the this compound Scaffold

The this compound framework can serve as a foundational component in the synthesis of more complex bidentate or multidentate ligands, which are molecules capable of binding to a central metal atom through two or more donor atoms. lumenlearning.com The creation of such ligands often involves chemically modifying the aniline scaffold to introduce additional coordinating groups.

A powerful method for creating multidentate ligands involves metal-promoted C-N bond formation. ias.ac.in In this approach, a transition metal complex is used as a template to direct the reaction between a coordinated ligand and an aniline derivative like this compound. For instance, research has shown that an aniline derivative (ArNH2) can be oxidatively fused to the ortho-carbons of phenyl rings on existing ligands within a cobalt complex's coordination sphere. ias.ac.in This reaction effectively stitches the aniline derivative onto the existing ligand framework, creating a new, extended N,N,N tridentate ligand in the process. ias.ac.in

The regioselectivity of this amination (i.e., whether the fusion occurs at the ortho- or para-position of the target phenyl ring) can depend on the characteristics of the metal mediator. More inert metal complexes may favor p-amination, while more labile complexes can create vacant coordination sites that facilitate o-amination. ias.ac.in The resulting multidentate ligands are then characterized using various analytical techniques to confirm their structure.

Table 1: Representative Analytical Techniques for Ligand Characterization

| Technique | Information Obtained |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the molecular structure, including the connectivity and chemical environment of atoms (e.g., ¹H, ¹³C). mdpi.com |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups within the molecule by detecting their characteristic vibrational frequencies. asrjetsjournal.org |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the compound and can provide structural information through fragmentation patterns. mdpi.com |

| Elemental Analysis | Measures the percentage composition of elements (like C, H, N) to verify the empirical formula of the synthesized ligand. asrjetsjournal.org |

| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in a crystalline solid, confirming the exact structure of the ligand. nih.gov |

Oligomerization and Polymerization Reactivity

The aniline functional group in this compound allows it to undergo oxidative polymerization to form oligomers and polymers. The polymerization of aniline and its derivatives is a well-established process that typically proceeds through an oxidative coupling mechanism, often using chemical oxidants like ammonium persulfate in an acidic medium. nih.govresearchgate.net

The process is believed to start with the oxidation of aniline monomers to form radical cations. These radicals then couple, typically in a head-to-tail fashion (para-coupling), to form dimers, which are subsequently re-oxidized and coupled with other monomers or oligomers to propagate the polymer chain. researchgate.netdtic.mil The ease of oxidation generally increases with the size of the oligomer; for example, a dianiline is oxidized more readily than aniline, and a tetramer is oxidized more readily than the dianiline. dtic.mil This preference for the oxidation of larger oligomers favors chain growth. researchgate.net

The presence of the bulky 4-phenylphenyl substituent at the ortho position of the aniline ring in this compound would be expected to have a significant impact on the polymerization process and the properties of the resulting polymer.

Steric Effects : The large substituent can sterically hinder the coupling of monomers, potentially affecting the reaction rate and the final molecular weight of the polymer. rsc.org

Regiochemistry : The ortho-substituent would likely direct the polymerization to occur primarily through C-N coupling at the para-position relative to the amino group, leading to a more regular polymer structure.

Solubility : The bulky, nonpolar phenylphenyl group would likely increase the solubility of the resulting polymer in common organic solvents compared to unsubstituted polyaniline. nih.gov

Morphology : Substituents on the aniline monomer are known to influence the surface morphology of the resulting polymers, which can range from granular to hierarchical or spherical structures. nih.govrsc.org

The final polymer, a substituted polyaniline, would likely exist in its protonated, conductive emeraldine (B8112657) salt form after synthesis in an acidic medium. rsc.org

Table 2: Comparison of Properties of Substituted vs. Unsubstituted Polyaniline

| Property | Unsubstituted Polyaniline (PANI) | Polyaniline with Bulky Substituents |

|---|---|---|

| Solubility | Generally poor in common organic solvents | Often enhanced in solvents like NMP, DMF, DMSO, and CHCl₃ nih.gov |

| Processability | Difficult due to insolubility | Improved, allowing for easier film casting rsc.org |

| Conductivity | High (~1-10 S/cm) | Can be lower due to steric effects disrupting conjugation |

| Morphology | Typically granular or fibrillar researchgate.net | Can be heterogeneous, hierarchical, or spherical depending on the substituent nih.govrsc.org |

Applications of 2 4 Phenylphenyl Aniline and Its Derivatives in Advanced Materials and Catalysis Research

Paradigms in Organic Electronic Materials Science

The inherent charge-transporting capabilities and tunable photophysical properties of 2-(4-phenylphenyl)aniline derivatives have positioned them as promising materials for various organic electronic devices.

Role as Hole Transporting Materials (HTMs) in Optoelectronic Devices (e.g., Organic Light-Emitting Diodes (OLEDs), Perovskite Solar Cells (PSCs))

Derivatives of this compound are extensively explored as hole-transporting materials (HTMs) in both Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs). In these devices, the HTM plays a crucial role in efficiently extracting holes from the emissive layer or the perovskite absorber layer and transporting them to the anode. The triphenylamine (B166846) unit, which is structurally related to this compound, is a common motif in many high-performance HTMs.

In OLEDs, the use of suitable HTMs is critical for achieving high efficiency and long operational stability. Materials based on biaryl amines can facilitate balanced charge injection and transport, leading to improved device performance. For instance, acridine-functionalized triphenylamine derivatives, which share a similar biaryl amine core, have demonstrated excellent performance as HTMs in phosphorescent OLEDs.

The table below summarizes the performance of a phosphorescent OLED device using a triphenylamine-acridine based HTM, TPA-2ACR, which contains a structural motif similar to this compound.

| Device Configuration | HTM | Current Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (%) |

| ITO/HATCN/NPB/TPA-2ACR/CBP:5% Ir(ppy)3/Bphen/LiF/Al | TPA-2ACR | 55.74 | 29.28 | 21.59 |

| ITO/HATCN/NPB/TAPC/CBP:5% Ir(ppy)3/Bphen/LiF/Al (Reference) | TAPC | 32.53 | 18.58 | 10.6 |

| Data sourced from a study on acridine (B1665455) based small molecular hole transport type materials for phosphorescent OLED application. nih.gov |

Exploration in Organic Field-Effect Transistors (OFETs) and Charge Mobility Engineering

Organic Field-Effect Transistors (OFETs) are fundamental components of flexible and printed electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used. Engineering the molecular structure to enhance charge mobility is a key area of research. Biaryl structures, such as that in this compound, can be functionalized to create materials with improved intermolecular interactions and ordered packing in the solid state, which are crucial for efficient charge transport.

The charge carrier mobility (µ) is a key parameter for OFETs and is often determined from the transfer characteristics of the device. Various techniques are employed for this measurement, each with its own advantages and limitations. tue.nlrsc.orgresearchgate.net The design of organic semiconductors with high charge carrier mobility is a primary goal in the field. For instance, diketopyrrolopyrrole (DPP)-based polymers have shown high mobilities. While specific charge mobility data for OFETs based on this compound is not available in the form of a data table, the general strategies for enhancing mobility in organic semiconductors are applicable. These strategies include extending π-conjugation, ensuring molecular planarity, and promoting strong intermolecular aggregation. nih.govresearchgate.net

Development of Thermally Activated Delayed Fluorescence (TADF) Emitters and Donor-Acceptor Architectures

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for nearly 100% internal quantum efficiency in OLEDs by harvesting both singlet and triplet excitons. TADF emitters are typically designed with a donor-acceptor (D-A) architecture, where the highest occupied molecular orbital (HOMO) is localized on the donor and the lowest unoccupied molecular orbital (LUMO) is on the acceptor. This spatial separation leads to a small singlet-triplet energy splitting (ΔEST), which is a prerequisite for efficient reverse intersystem crossing (RISC) from the triplet to the singlet state.

The electron-rich nature of the aniline (B41778) moiety in this compound makes it a suitable donor component in D-A type TADF emitters. By coupling it with a suitable electron-acceptor, it is possible to design molecules with the desired photophysical properties for TADF.

The table below presents photophysical data for a set of TADF emitters with different donor moieties, illustrating the structure-property relationships. Although this compound is not explicitly listed, the data for related amine-based donors provide insight into how the donor strength affects the TADF properties.

| Emitter | Donor Moiety | ΔEST (eV) | τDF (µs) | EQE (%) |

| CbAz | Carbazole | >0.2 | - | - |

| DPAAz | Triphenylamine | 0.18 | 11.8 | 10.8 |

| PhxAz | Phenoxazine | 0.08 | 2.8 | 12.5 |

| Data sourced from a study on the photophysical characterisation of TADF materials. oldcitypublishing.comrsc.org |

Strategies for Aggregation-Induced Emission (AIE) Enhancement in Biaryl Amines

Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. This property is highly desirable for applications in solid-state lighting, sensing, and bio-imaging. The mechanism of AIE is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission.

The twisted structure of biaryl amines like this compound can be exploited to design AIE-active materials. By attaching rotor-like groups to the biaryl scaffold, it is possible to create molecules that exhibit significant AIE. Strategies to enhance AIE often involve the introduction of bulky substituents that prevent close π-π stacking in the solid state, which can lead to quenching, while still promoting the restriction of intramolecular rotations. rsc.orgnih.govnih.govresearchgate.net

Contributions to Catalysis and Organocatalysis

The structural features of this compound also make it a valuable platform for the design of ligands for transition metal-catalyzed reactions.

Design of Ligands for Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., C-C, C-N, C-O Bond Formation)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and C-O coupling reactions, are powerful tools in synthetic organic chemistry for the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, respectively. The efficiency and scope of these reactions are highly dependent on the nature of the ligand coordinated to the palladium center.

Biaryl phosphine (B1218219) ligands have proven to be particularly effective in these transformations. The this compound scaffold can be readily converted into phosphine ligands by introducing a phosphino (B1201336) group at the 2'-position of the aniline ring. The resulting ligands possess a combination of steric bulk and electron-donating ability that can promote the key steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination.

| Reaction Type | Aryl Halide | Coupling Partner | Ligand | Catalyst System | Yield (%) |

| Buchwald-Hartwig Amination | 4-Chlorotoluene | Morpholine | BrettPhos | Pd-G3 | 98 |

| 2-Bromotoluene | Aniline | XPhos | Pd2(dba)3 | 95 | |

| Suzuki-Miyaura Coupling | 4-Chloroanisole | Phenylboronic acid | SPhos | Pd(OAc)2 | 99 |

| 2-Bromopyridine | 3-Thienylboronic acid | RuPhos | Pd2(dba)3 | 92 | |

| Representative data sourced from literature on palladium-catalyzed cross-coupling reactions. rsc.orgnih.govmit.eduresearchgate.netrsc.orgorganic-chemistry.orgnih.govnih.govmatthey.comresearchgate.net |

The development of new ligands based on the this compound framework continues to be an active area of research, with the goal of achieving higher catalytic activity, broader substrate scope, and milder reaction conditions for a variety of cross-coupling reactions, including the formation of C-O bonds. nih.govresearchgate.netnih.gov

Development of Chiral this compound Derivatives for Asymmetric Synthesis

The synthesis of axially chiral molecules, particularly those with hindered rotation around a C-N or C-C bond, is a significant focus in modern organic chemistry due to their application as chiral ligands and catalysts. The this compound scaffold represents a class of non-biaryl atropisomeric compounds with potential for development into novel chiral ligands. While specific catalytic systems employing chiral derivatives of this compound are not extensively documented, the principles for their design and synthesis can be inferred from established methodologies for closely related structures like chiral anilides and biphenyls.

Research into the asymmetric synthesis of C-N axially chiral anilides has demonstrated the viability of palladium-catalyzed allylic amination and hydroaminocyclization as effective strategies. For instance, the enantioselective construction of N-(ortho-substituted-phenyl)sulfonamides has been achieved with good enantioselectivity using a chiral palladium catalyst, yielding rotationally stable N-C axially chiral products. mdpi.com This approach could be adapted for this compound derivatives, where the bulky phenylphenyl group would provide the steric hindrance necessary to create a stable chiral axis upon N-alkylation or N-arylation.

Furthermore, the development of chiral biphenyl (B1667301) diphosphine ligands, such as SYNPHOS and DIFLUORPHOS, highlights the importance of the biphenyl framework in creating a well-defined chiral environment around a metal center. rsc.org These ligands have proven effective in asymmetric hydrogenation reactions, with their stereoelectronic features directly influencing enantioselectivity. rsc.org A chiral phosphine derivative of this compound could similarly function as a ligand in asymmetric catalysis, with the potential for fine-tuning through substitution on the phenyl rings. The synthesis of such chiral ligands often relies on atroposelective methods that control the orientation of the aryl groups around the chiral axis.

| Strategies for Asymmetric Synthesis of Axially Chiral Anilides and Biphenyls | |||

|---|---|---|---|

| Method | Catalyst/Ligand System | Substrate Class | Key Outcome |

| Pd-Catalyzed N-Allylation | (S,S)-Trost ligand-(allyl-PdCl)₂ | N-(2-alkynyl-6-methylphenyl)sulfonamides | Good enantioselectivity (up to 89% ee) for N-C axially chiral sulfonamides. mdpi.com |

| Pd-Catalyzed Allylic Substitution | Phosphorus amidite–olefin ligands | ortho-Substituted anilides | Synthesis of various axially chiral anilides in high yields with up to 84% ee. bohrium.com |

| Ru-Catalyzed Asymmetric Hydrogenation | SYNPHOS, DIFLUORPHOS (Chiral Biphenyl Diphosphines) | Prochiral ketones and olefins | Complementary enantioselectivity based on ligand stereoelectronic features. rsc.org |

Exploration in Organocatalytic Systems (e.g., Gold Catalysis for Heterocyclic Synthesis)

The biphenyl structural motif, which is central to this compound, is considered a "privileged" framework in ligand design for transition metal catalysis, particularly for gold(I) complexes. csic.esuva.es Homogeneous gold catalysis has become a powerful tool for synthesizing complex organic molecules, especially nitrogen-containing heterocycles, through the electrophilic activation of alkynes and allenes. The efficiency and selectivity of these reactions are highly dependent on the ancillary ligand attached to the gold center.

Derivatives of this compound, functionalized with a coordinating group such as a phosphine, are promising candidates for ligands in gold catalysis. Research has shown that ligands based on the biphenyl-2-phosphine framework can be strategically modified to dramatically influence catalytic activity. uva.es For example, introducing an amide group at the 3'-position of the biphenyl backbone creates a ligand that can actively participate in the catalytic cycle. This functional group can direct an incoming nucleophile via hydrogen bonding, promoting an anti-nucleophilic attack on the gold-activated alkyne—a challenging interaction to achieve due to the linear geometry of the gold complex. uva.es This "ligand-directed" strategy has led to highly efficient gold(I) catalysts for reactions like the addition of carboxylic acids to alkynes, achieving turnover numbers up to 99,000. uva.es

Applying this design principle, a phosphine derivative of this compound could be synthesized and explored in gold-catalyzed reactions, such as the intramolecular hydroamination or cyclization of aminoalkynes for the synthesis of heterocycles. The steric and electronic properties of the phenylphenyl group could be leveraged to create a specific pocket around the gold center, influencing the substrate's approach and enhancing selectivity. The development of such bifunctional ligands that cooperate with the gold center represents a key direction in advancing the capabilities of homogeneous gold catalysis. csic.es

Integration into Advanced Functional Polymers

Monomer Units for High-Performance Polyimides and Polyamides

Aromatic polyimides and polyamides are classes of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The properties of these polymers are directly dictated by the chemical structure of their monomeric units. The incorporation of a this compound-derived diamine into a polymer backbone is a promising strategy for creating materials with enhanced characteristics.

The rigid and rod-like p-terphenyl (B122091) skeleton, which forms the core of this compound, is known to impart high thermal stability and mechanical integrity to polyimides. csic.es Research on polyimides derived from terphenyl-based diamines demonstrates that these polymers exhibit very high glass transition temperatures (Tg), often in the range of 396–413 °C. csic.es However, this rigidity can also lead to poor solubility and processability. A key advantage of using a monomer based on this compound is the presence of the bulky, non-coplanar phenyl substituent. This pendant group can disrupt polymer chain packing, thereby increasing the free volume, which enhances solubility in organic solvents without significantly compromising thermal stability. uva.esresearchgate.net

For example, a study on soluble polyimides containing an asymmetric pendant terphenyl group showed that the resulting polymers were readily soluble in common solvents while exhibiting Tg values up to 337 °C and 10% weight loss temperatures (T10%) as high as 596 °C. uva.es These materials also demonstrated low dielectric constants (e.g., 2.64 at 1 MHz) and low water absorption, properties that are highly desirable for applications in microelectronics. uva.es Therefore, diamines derived from this compound serve as excellent building blocks for high-performance polymers that balance thermal stability with processability.

| Properties of High-Performance Polyimides Derived from Terphenyl-Containing Diamines | |||

|---|---|---|---|

| Polymer ID | Glass Transition Temp. (Tg) | 10% Weight Loss Temp. (T₁₀) | Key Feature |

| PI from 3,5-(diphenyl)phenyl-2,4-diaminobenzene and BPDA | 337 °C | 596 °C | Excellent solubility and low dielectric constant (2.64 @ 1MHz). uva.es |

| PI from 3,5-(diphenyl)phenyl-2,4-diaminobenzene and ODPA | 323 °C | 585 °C | High optical transparency (81% at 450 nm). uva.es |

| 23HMTD-6FDA (methyl-substituted p-terphenyl diamine) | 413 °C | Not Reported | High transparency (Yellowness Index of 1.66) and high tensile strength (158 MPa). csic.es |

Precursors for Conjugated Polymers and Electroactive Composites

Conjugated polymers, characterized by a backbone of alternating single and double bonds, possess unique electronic and optical properties that make them suitable for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. Polyaniline is one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity.

The polymerization of aniline and its derivatives, typically through chemical or electrochemical oxidation, leads to the formation of electroactive polymers. rsc.org Using this compound as a monomer for such polymerization reactions offers a strategic advantage. The inherent p-terphenyl-like structure provides an extended π-conjugation system from the outset. Incorporating this unit into a polymer backbone is expected to lower the HOMO-LUMO band gap compared to standard polyaniline, potentially shifting the polymer's absorption and emission spectra to longer wavelengths and enhancing its electrical conductivity.

Furthermore, oligomers of aniline, such as aniline tetramers, have been shown to impart electroactive and electrochromic properties to various materials. mdpi.com For instance, modifying spider silk with aniline tetramers resulted in composite fibers that retained high mechanical strength while gaining electrical conductivity and the ability to change color in response to pH or applied voltage. mdpi.com A polymer or oligomer derived from this compound could be used in a similar fashion to create advanced electroactive composites, where the bulky phenylphenyl moiety could also influence the morphology and processability of the final material. Copolymers created by reacting aniline-type monomers with other electron-rich or electron-deficient units, such as thiophene, allow for fine-tuning of the resulting material's electronic properties and solubility.

Engineering of Photoactive and Luminescent Polymer Materials

The development of photoactive and luminescent polymers is crucial for advanced optoelectronic devices. The photophysical properties of these materials are intrinsically linked to their molecular structure, particularly the nature of their chromophoric units. The rigid, highly conjugated structure of this compound makes it an excellent candidate for incorporation as a chromophore into polymer backbones to create materials with strong luminescence.

The extended π-system of the terphenyl core can absorb UV or visible light and re-emit it at a lower energy, a process known as fluorescence or phosphorescence. When such units are polymerized, the resulting material can exhibit intense solid-state emission. Research on related structures has shown that polymers containing (phenylamino) moieties can form the basis of photoluminescent materials. For example, lanthanide(III) coordination polymers constructed with a 2-{[(4-methylphenyl)amino]methylene}-5,5-dimethylcyclohexane-1,3-dione ligand have been synthesized and shown to exhibit significant photoluminescence.

By incorporating this compound into a polymer main chain or as a pendant group, it is possible to engineer materials with tailored photophysical properties. The rigidity of the terphenyl unit helps to minimize non-radiative decay pathways, which can enhance the quantum yield of luminescence. Furthermore, the bulky nature of the structure can prevent aggregation-caused quenching in the solid state, a common issue with planar aromatic polymers. These characteristics make polymers derived from this compound attractive for applications as emissive layers in OLEDs or as active components in fluorescent sensors.

Advanced Chemical Sensor and Probe Design

Fluorescent chemosensors are powerful analytical tools that enable the detection of specific analytes with high sensitivity and selectivity. The design of these sensors often involves a molecular architecture composed of a fluorophore (the signaling unit) and a receptor (the recognition unit). Aniline and its derivatives have been successfully employed as key components in fluorescent probes, particularly for detecting changes in pH or the presence of specific gases like carbon dioxide.

A common sensing mechanism is Photoinduced Electron Transfer (PeT). In a typical PeT sensor, the lone pair of electrons on the aniline nitrogen atom can quench the fluorescence of the attached fluorophore in the neutral state. Upon protonation of the aniline by an acid, this electron-donating ability is suppressed, the PeT process is inhibited, and a strong fluorescence signal is "turned on". A simple sensor based on a 4-aniline boron-dipyrromethene (BODIPY) dye demonstrated a more than 500-fold increase in fluorescence intensity in response to a decrease in pH.

The this compound scaffold is an excellent candidate for building such advanced chemical probes. The aniline nitrogen can serve as the pH-responsive receptor site, while the extended aromatic system of the phenylphenyl group can be part of, or be appended to, a fluorophore. The specific electronic properties of the this compound moiety could be used to fine-tune the pKa of the sensor, allowing it to operate in a specific pH range. Moreover, the rigid and bulky nature of the scaffold could influence the photophysical properties of the fluorophore and provide steric shielding, potentially enhancing the sensor's stability and selectivity.

Development of Chemodosimeters and Fluorescent Probes for Specific Analytical Applications (e.g., Metal Ion Detection)